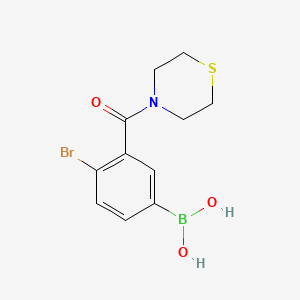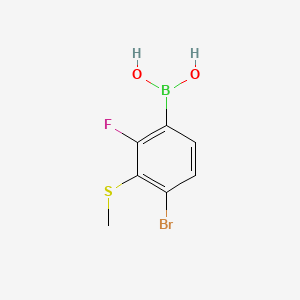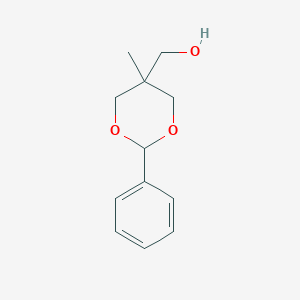
4-Chloroisoquinoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroisoquinoline-5-carbonitrile is a heterocyclic compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, which is a significant structure in many natural alkaloids and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroisoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce isoquinoline derivatives, including this compound . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for synthesizing isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale.
化学反応の分析
Types of Reactions
4-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing or reducing agents. For example, the use of palladium catalysts in substitution reactions is well-documented .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
科学的研究の応用
4-Chloroisoquinoline-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
作用機序
The mechanism by which 4-Chloroisoquinoline-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
4-Chloroisoquinoline: A closely related compound with similar structural features but lacking the carbonitrile group.
1-Chloroisoquinoline-4-carbonitrile: Another isoquinoline derivative with the chloro and carbonitrile groups in different positions.
Uniqueness
4-Chloroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable compound for developing new materials and pharmaceutical agents with unique properties.
特性
分子式 |
C10H5ClN2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
4-chloroisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-9-6-13-5-8-3-1-2-7(4-12)10(8)9/h1-3,5-6H |
InChIキー |
HTSZCVWFXLMTPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CC(=C2C(=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


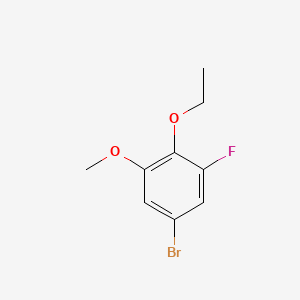
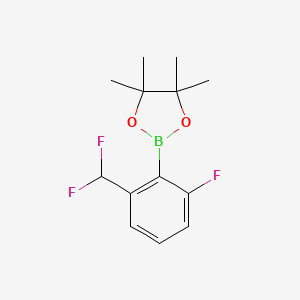
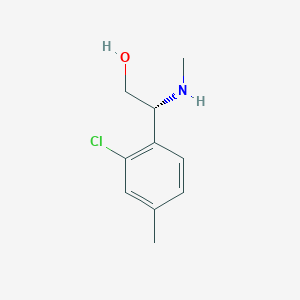
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
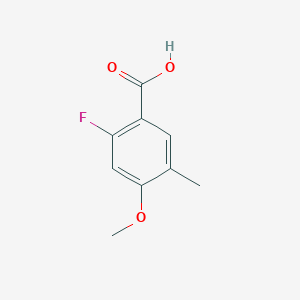
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)

